molecular formula C7H15NO2 B1304912 Piperidinium acetate CAS No. 4540-33-4

Piperidinium acetate

Cat. No. B1304912
CAS RN: 4540-33-4
M. Wt: 145.2 g/mol
InChI Key: RAIYODFGMLZUDF-UHFFFAOYSA-N
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Description

Piperidinium acetate is a compound that has been utilized as an organocatalyst in the synthesis of various heterocyclic compounds. It is formed in situ and has been shown to catalyze the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines, demonstrating its utility in facilitating complex chemical reactions .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest due to their pharmacological significance. A diversity-oriented synthesis approach has been developed for the creation of highly functionalized piperidines using a pseudo five-component reaction involving aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid . Additionally, a stereoselective synthesis of N,O-acetals, which are precursors to piperidines, has been achieved using a Pd-catalyzed reaction, followed by Au-catalyzed cycloisomerization . A divergent synthesis method has also been described for 3,5-disubstituted piperidines, utilizing chemoenzymatic methods and catalytic reactions for high diastereoselectivity . Moreover, a pot, atom, and step economic (PASE) synthesis has been reported, which involves a five-component condensation process [4, 9]. Lastly, a practical and scalable synthesis of ethyl (R)-piperidine-3-acetate has been demonstrated, starting from commercially available 3-pyridylacetic acid .

Molecular Structure Analysis

The molecular structure of piperidinium acetate and its derivatives is characterized by the presence of the piperidine ring, which can be substituted at various positions to yield compounds with different properties. The synthesis strategies mentioned above allow for the introduction of substituents at specific positions on the piperidine ring, enabling the creation of a wide array of structurally diverse molecules [1-4, 7, 8, 10].

Chemical Reactions Analysis

Piperidinium acetate has been shown to catalyze the synthesis of pyrrolizines, indicating its role in facilitating nucleophilic addition and cyclization reactions . The synthesis of piperidines often involves multicomponent reactions, cycloadditions, and catalytic processes that form multiple bonds and introduce stereocenters in a single step [1-4, 7, 8, 9]. These reactions are crucial for constructing the piperidine scaffold and for the functionalization of the ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinium acetate and related piperidine derivatives are influenced by the substituents attached to the piperidine ring. For instance, the electronic spectra of synthesized pyrrolizines were slightly altered by substituents such as halogens, methoxy, and ethyl ester groups, which can affect the compound's solubility and reactivity . The synthesis of 4,4-dialkoxy-3-piperidinols and subsequent reactions demonstrate the reactivity of piperidine derivatives under various conditions, such as bromination and cycloaddition . The properties of these compounds are essential for their potential applications in medicinal chemistry and material science.

Scientific Research Applications

  • HPLC Method Development for Piperidinium Compounds Research led by Varynskyi, Parchenko, and Kaplaushenko (2017) focused on developing a sensitive and selective high-performance liquid chromatography method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a pharmaceutical ingredient, in injection solutions. This study's significance lies in its contribution to analytical chemistry, particularly in drug quality control (Varynskyi, Parchenko, & Kaplaushenko, 2017).

  • Oxidation of Alcohols by Piperidinium Chlorochromate A study by Sheikh, Sharma, and Kalsotra (2005) explored the efficiency of piperidinium chlorochromate as an oxidizing agent for primary alcohols, turning them into aldehydes. This research is important for organic synthesis, providing insights into the kinetics of alcohol oxidation and their conversion to valuable chemical compounds (Sheikh, Sharma, & Kalsotra, 2005).

  • Synthesis of 3H-Pyrrolizines Using Piperidinium Acetate Li, Yan, Cheng, Kong, Zheng, Wang, and Zhang (2017) utilized piperidinium acetate as an organocatalyst for synthesizing 5,6-disubstituted 3H-pyrrolizines. The research highlights the catalyst's efficiency in synthesizing these compounds, which have potential applications in pharmaceuticals and materials science (Li et al., 2017).

  • Crystal Structure Analysis of Piperidinium Compounds The crystal and molecular structure of Piperidinium-acet-p-Cl-anilide-chloride was examined by Reck and Bannier (1979). Their research contributes to the field of crystallography, providing detailed information about the structural properties of these compounds, which is crucial for understanding their chemical behavior and potential applications (Reck & Bannier, 1979).

  • Determining Piperidinium Ionic Liquid Cations in Environmental Water Fan and Yu (2017) developed a novel analytical method for determining piperidinium ionic liquid cations in environmental water samples. This research is significant in environmental chemistry, particularly for monitoring and understanding the impact of ionic liquids in aquatic environments (Fan & Yu, 2017).

  • Photoluminescent Metal-Organic Framework with Piperidinium Salts Fan, Zhu, Okamura, Sun, Tang, and Ueyama (2003) reported the synthesis of a 3D pillared metal-organic framework using the piperidinium salt of trimellitic acid. This framework exhibited strong blue luminescence and has potential applications in materials science, particularly in the development of photoluminescent materials (Fan et al., 2003).

  • Ionic Liquid Electrolyte for LiFePO4 Batteries Dong, Zhang, Chen, Lu, and Zhang (2015) synthesized a piperidinium-based ionic liquid and investigated its use as an additive in the electrolyte of LiFePO4 batteries. The study is important for battery technology, as it provides insights into improving electrochemical performance and battery life (Dong et al., 2015).

Safety And Hazards

Piperidinium acetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Future Directions

Piperidinium-functionalized cyclooctene monomers can be easily prepared via the photocatalytic hydroamination of cyclooctadiene with piperidine in a one-pot, two-step process to produce high-performance AAEMs . This suggests potential future directions in the development of high-performance materials using Piperidinium acetate.

properties

IUPAC Name

piperidin-1-ium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIYODFGMLZUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1CC[NH2+]CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196501
Record name Piperidinium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidinium acetate

CAS RN

4540-33-4
Record name Piperidinium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4540-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidinium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidinium acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
Y Li, J Yan, K Cheng, S Kong, K Zheng, L Wang… - Research on Chemical …, 2017 - Springer
… The procedure followed to obtain the piperidinium acetate is … of piperidinium acetate before condensation reaction occurred in one-pot. Another strategy is that piperidinium acetate was …
Number of citations: 14 link.springer.com
RH Poirier, RD Morin, AM McKIM… - The Journal of Organic …, 1961 - ACS Publications
… Thus, the preparation of certain styryl derivatives difficultly accessible by other reportedmethods was achieved in our laboratory by the piperidinium acetate method (Table I). However, as noted …
Number of citations: 19 pubs.acs.org
ES Putilova, NA Troitskii, SG Zlotin - Russian chemical bulletin, 2005 - Springer
… The reaction was carried out in the absence of a solvent and a catalyst or in the presence of piperidinium acetate ([Pip][OAc]) as a base catalyst for Knoevenagel condensation.The …
Number of citations: 12 link.springer.com
H Wang, Z Zhou, S Hu, P Wen, B Tao… - Chinese Journal of …, 2016 - sioc-journal.cn
… Abstract A piperidinium acetate-catalyzed method was developed for the Knoevenagel and … In the presence of piperidinium acetate, sixteen 2,3-disubstituted chroman-4-ones and nine 2…
Number of citations: 5 sioc-journal.cn
N Ragoussis - Tetrahedron letters, 1987 - Elsevier
… 0.001 mole of piperidine can be used instead of piperidinium acetate.without any influence in the course of the reaction. 15. The first two acids on the Table II are obtained in higher …
Number of citations: 83 www.sciencedirect.com
RM Vala, DM Patel, MG Sharma, HM Patel - RSC advances, 2019 - pubs.rsc.org
… explored the effect of steric hindrance on the one-pot reaction of different aryl aldehydes with malononitrile and N-substituted 2-cyanoacetamide in the presence of piperidinium acetate …
Number of citations: 28 pubs.rsc.org
CK Jadhav, AS Nipate, AV Chate… - Journal of …, 2020 - Wiley Online Library
… encourage us to use piperidinium acetate for the first time as … Piperidinium acetate ionic liquid was synthesized as per our … We have reported the capability of piperidinium acetate as a …
Number of citations: 19 onlinelibrary.wiley.com
ED Parker, A FURST - The Journal of Organic Chemistry, 1958 - ACS Publications
… However, by using piperidinium acetate as catalyst, we … were refluxed together in ethanol with piperidinium acetate. When this piperidinium acetate method was applied to certain …
Number of citations: 38 pubs.acs.org
Y Li, J Yan, S Xiao, B Zhang, F Lu, K Cheng, D Li… - Tetrahedron …, 2016 - Elsevier
… 1 and relies on an organocatalyst (piperidinium acetate) which formed from the reaction of … As shown in Figure 1, ionic disassociation of the piperidinium acetate a forms the acetate …
Number of citations: 19 www.sciencedirect.com
ZG Hajos, DR Parrish - The Journal of Organic Chemistry, 1974 - ACS Publications
… of the preparation of the bridged ketol 4 we added neutral piperidinium acetate to the triketone 3, whereas here we first added basic piperidine to theaqueous solution of the compound …
Number of citations: 180 pubs.acs.org

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